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biological activities of cyclo(Ser-Tyr) dipeptide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: CYCLO(-SER-TYR)

CAS No.: 21754-31-4

Cat. No.: S616340

Chemical Identification of cyclo(Ser-Tyr)

The table below summarizes the basic identifying information for cyclo(Ser-Tyr) from a phytochemical

database [1].

Property Description

Systematic Name (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

Chemical Formula C12H14N204

Average Mass 250.254 g/mol
CAS Number 21754-31-4
PubChem CID 3082196

Bioactivities of Related Cyclic Dipeptides

While direct data on cyclo(Ser-Tyr) is scarce, numerous studies highlight the significant biological potential
of the cyclic dipeptide (2,5-diketopiperazine, DKP) structural class. The following table summarizes key

findings on other tyrosine-containing and related DKPs.
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Cyclic
Dipeptide

Observed Biological
Activity

Experimental Model

Key Findings & Potential
Mechanism

cyclo(Phe-Tyr)
(cPT)

cyclo(Phe-Tyr)
(cPT)

cyclo(Phe-Tyr)
(cPT)

cyclo(Tyr-Tyr)
(cTT)

cyclo(Tyr-Tyr)

(cTT)

cyclo(His-Pro)

Various CDPs
(e.g., Cyclo(Ala-
GIn))

Neuroprotection [2]

Anticancer [3]

Cardiac Effects & lon
Channel Blockade [3]

Opioid Receptor
Binding [3]

Cardiac Effects & lon
Channel Blockade [3]

Plant Stress
Tolerance &
Metabolism [4]

Target Engagement
for Neuropsychiatry

[5]

Rat model of
ischemic stroke

Cultured human cell
lines (MCF-7, Hela,
HT-29)

Isolated rat heart /
Patch-clamp

In vitro competitive
binding assay

Isolated rat heart /

Patch-clamp

Arabidopsis thaliana
(plant)

Molecular docking &
in vitro binding

Alleviated brain injury; modulated
JUNB/JINKI/NF-kB and
SOX5/PI3K/AKT signaling
pathways.

Showed growth inhibition up to
75.6%.

Decreased heart rate and cardiac
contractile force; irreversible
blockade of L-type calcium
channels.

Significant binding to p-opioid
receptors (ICso = 0.82 pM).

Increased heart rate; reversible,
voltage-dependent ion channel
blockade.

Inhibited glycolytic enzyme
GAPDH; increased stress
tolerance.

High binding affinity for the
SIGMAL1 receptor, a target for
schizophrenia.

Common Experimental Methodologies in DKP
Research

The bioactivities listed above were characterized using standard technical protocols. Here are detailed

methodologies for key experiment types:
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¢ Ion Channel Effects (Whole-Cell Patch-Clamp)

o Cell Preparation: Cultured cells (e.g., cardiomyocytes, neurons) expressing the target ion
channels are prepared on glass coverslips [3].

o Electrophysiology: A glass micropipette filled with an electrolyte solution is sealed onto a cell
membrane. The intracellular solution often contains CsClI or KCI, while the extracellular solution
is Tyrode's solution [3].

o Compound Application & Data Acquisition: The cyclic dipeptide (e.g., 100 uM) is applied via
a perfusion system. lonic currents are recorded in response to voltage steps before, during, and
after compound application to assess blockade and reversibility [3].

e Anticancer Activity (Cell Viability Assays)

o Cell Culture: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HelLa cervical
carcinoma, HT-29 colon adenocarcinoma) are maintained in appropriate media [3].

o Compound Treatment & Incubation: Cells are exposed to the cyclic dipeptide (e.g., 2.5 mM)
or a positive control (e.g., 0.1 mM melphalan) for a defined period (e.g., 72 hours) [3].

o Viability Measurement: Growth inhibition is quantified using colorimetric assays like MTT,
which measures mitochondrial activity in living cells. Results are expressed as percentage
growth inhibition compared to untreated controls [3].

o Neuroprotective Efficacy (Ischemic Stroke Model)

o Animal Model Induction: Ischemic stroke is induced in rats (e.g., Sprague-Dawley) via Middle
Cerebral Artery Occlusion (MCAO), where a filament is inserted to block the artery for a period
(e.g., 2 hours) followed by reperfusion [2].

o Drug Administration: The cyclic dipeptide (e.g., 10 mg/kg of cyclo(Phe-Tyr)) is administered
intravenously at the onset of reperfusion [2].

o Outcome Assessment: After 24 hours, outcomes are evaluated by measuring infarct volume
(via TTC staining of brain sections), neurological deficit scores, and levels of inflammatory
markers (e.g., serum IL-13, TNF-a) [2].

The signaling pathways through which cyclo(Phe-Tyr) exerts its neuroprotective effects can be visualized as

follows:
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Diagram of the proposed mechanism for cyclo(Phe-Tyr) (SC) in alleviating brain injury via JUNB/JNK/NF-

kB and SOX5/PI3K/AKT pathways in microglia [2].

Research Implications for cyclo(Ser-Tyr)
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The bioactivity of a cyclic dipeptide is highly dependent on its specific amino acid constituents and
stereochemistry. The demonstrated activities of cyclo(Phe-Tyr) and cyclo(Tyr-Tyr) suggest that tyrosine-
containing DKPs are a promising scaffold for drug discovery. Given that cyclo(Ser-Tyr) also contains a
tyrosine residue alongside a polar serine residue, it may share certain biological targets or possess unique

modulatory effects worth investigating.

Future research on cyclo(Ser-Tyr) could employ the experimental frameworks above, focusing on its
potential neuroprotective, anticancer, or antimicrobial activities, and its ability to interact with key protein

targets like kinases, GPCRs, and ion channels [5] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Showing entry for cyclo(ser-tyr) [phytohub.eu]

2. Cyclo-(Phe-Tyr) as a novel cyclic dipeptide compound ... [sciencedirect.com]

3. Biological activity of selected tyrosine-containing 2,5- ... [pubmed.ncbi.nlm.nih.gov]
4. Characterization of the cyclic dipeptide cyclo(His-Pro) in ... [pmc.ncbi.nlm.nih.gov]

5. Exploring the Frontier of Cyclic Dipeptides [pmc.ncbi.nlm.nih.gov]

6. Cyclic Dipeptides: The Biological and Structural Landscape ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [biological activities of cyclo(Ser-Tyr) dipeptide]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b616340#biological-activities-of-

cyclo-ser-tyr-dipeptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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